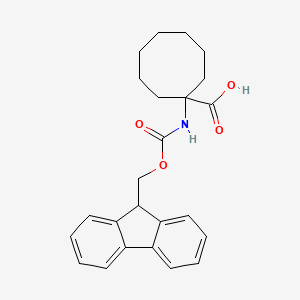

![molecular formula C11H11N3S2 B1332740 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine CAS No. 315695-36-4](/img/structure/B1332740.png)

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

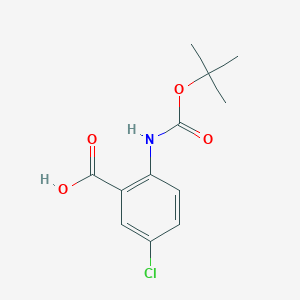

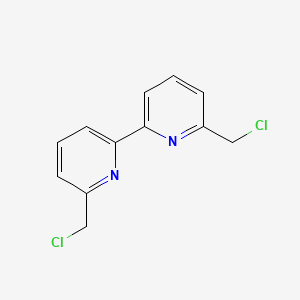

The compound 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential as therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has been incorporated into various pharmacologically active compounds, including kinase inhibitors and antifungal agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. For instance, bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have been prepared from intermediates like 3-amino-2,3-dihydro-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-(1H)-one and its salts . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and alkylation. For example, nitration of 6-oxo-, thioxo-2,3-dimethylthieno[2,3-d]pyrimidin-4-ones leads to electrophilic unco-substitution forming nitro derivatives . S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions results in the selective formation of S-alkylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, stability, and reactivity. Quantum chemical calculations can provide insights into the electronic structure and reactivity of these compounds, as well as the effects of substituents and solvents on their behavior .

科学的研究の応用

Synthesis and Chemical Reactions

- The compound has been utilized in various synthesis reactions. For instance, it has been used in the microwave-assisted synthesis of thieno[2,3-d]pyrimidines, involving reactions with iso(and isothio)cyanates, leading to the formation of various derivatives including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds (Davoodnia et al., 2009).

Biological Activities

- Some derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine have demonstrated antifungal effects against species like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

- In cancer research, specific pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related to this compound, have shown antiproliferative activity on human breast cancer cell lines, suggesting their potential in cancer treatment (Atapour-Mashhad et al., 2017).

Pharmaceutical Research

- Derivatives of this compound have been studied for their analgesic and anti-inflammatory properties, with some showing potent activity and low ulcerogenic potential, indicating their potential as safer analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).

Structural and Mechanistic Studies

- Research has also focused on the structural elucidation of various derivatives, contributing to the understanding of their chemical properties and reactivities. For instance, studies on bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have enhanced the knowledge of their structures (Santagati et al., 2000).

特性

IUPAC Name |

5,6-dimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h1H,5H2,2-3H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCOQXJVAUIXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SCC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364662 |

Source

|

| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine | |

CAS RN |

315695-36-4 |

Source

|

| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)